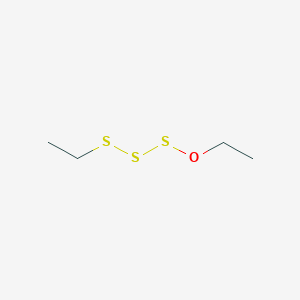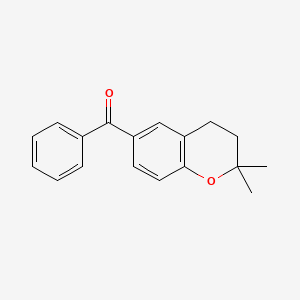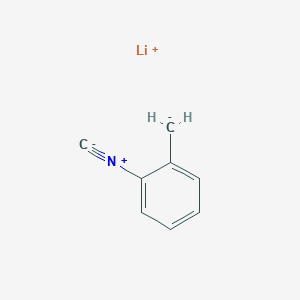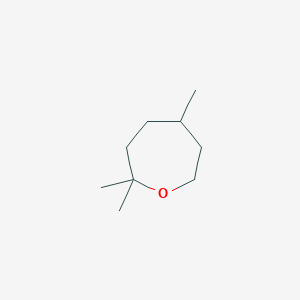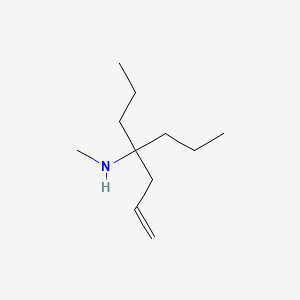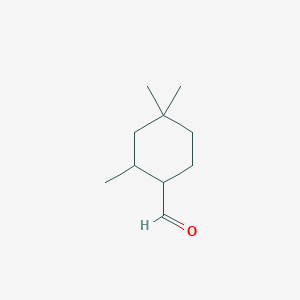
2,4,4-Trimethylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, characterized by the presence of three methyl groups and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to controlled oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the aldehyde group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: 2,4,4-Trimethylcyclohexane-1-carboxylic acid
Reduction: 2,4,4-Trimethylcyclohexane-1-methanol
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylcyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde
- 1,2,4-Trimethylcyclohexane
Comparison: 2,4,4-Trimethylcyclohexane-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde has a conjugated diene system, which significantly alters its reactivity and applications.
Eigenschaften
CAS-Nummer |
64825-17-8 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,4,4-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
AIFCBCSDMHFZBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCC1C=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



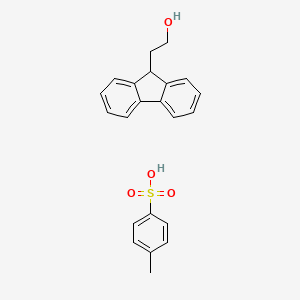
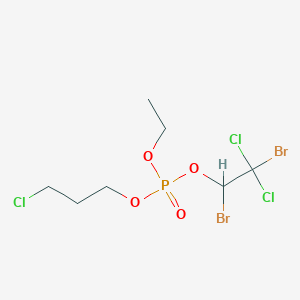

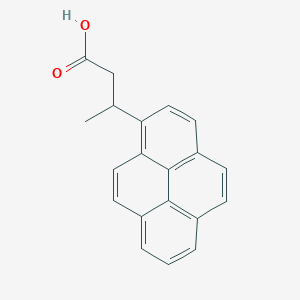
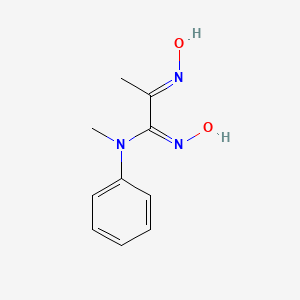
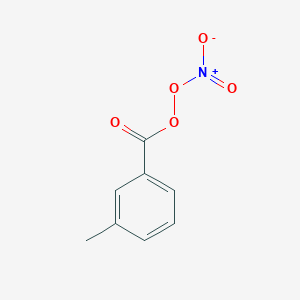
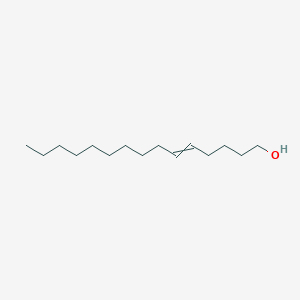
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
